REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][C:3]([C:6]2[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:7]=2[NH2:8])=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[Br-:20].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>C(#N)C>[Br:20][C:11]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([C:3]2[CH2:4][CH2:5][O:1][N:2]=2)[C:12]=1[CH3:13] |f:1.2.3,4.5.6.7.8.9|
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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O1N=C(CC1)C1=C(N)C=CC=C1C
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Name
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|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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94 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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84 g
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Type
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reactant
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Smiles
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[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
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Type
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CUSTOM
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Details
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with vigorous stirring at temperatures <30° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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For work-up, the solid is filtered off with suction
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Type
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ADDITION
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Details
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the filtrate is diluted with methylene chloride
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Type
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EXTRACTION
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Details
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extracted with water
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Type
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WASH
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Details
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washed twice with water
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Type
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CUSTOM
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Details
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The organic phase is dried
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Type
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CONCENTRATION
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Details
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concentrated
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Name
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Type
|
|
Smiles
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BrC1=C(C(=C(N)C=C1)C1=NOCC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |